N-(3-fluorophenyl)-N'-(4-methoxybenzyl)urea
Description
N-(3-fluorophenyl)-N’-(4-methoxybenzyl)urea: is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a fluorophenyl group and a methoxybenzyl group, which may impart unique chemical and biological properties.
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-[(4-methoxyphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O2/c1-20-14-7-5-11(6-8-14)10-17-15(19)18-13-4-2-3-12(16)9-13/h2-9H,10H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYJQENWQAVVIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-N’-(4-methoxybenzyl)urea typically involves the reaction of 3-fluoroaniline with 4-methoxybenzyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction may require a catalyst or a base to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions may target the carbonyl group of the urea, potentially converting it to an amine.
Substitution: The fluorine atom on the phenyl ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: : The compound can be used as an intermediate in the synthesis of more complex molecules. Biology : It may be studied for its potential biological activity, including antimicrobial or anticancer properties. Medicine Industry : Used in the production of specialty chemicals or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. In biological systems, it may interact with specific enzymes or receptors, leading to a biological response. The fluorophenyl and methoxybenzyl groups may play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-N’-(4-methoxybenzyl)urea: Similar structure but with a chlorine atom instead of fluorine.
N-(3-fluorophenyl)-N’-(4-methylbenzyl)urea: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
The presence of the fluorine atom may impart unique electronic properties, affecting its reactivity and biological activity. The methoxy group can also influence its solubility and interaction with biological targets.
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